molecular formula C8H11BrN2 B2403506 (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine CAS No. 1259576-64-1

(1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine

Cat. No.: B2403506
CAS No.: 1259576-64-1
M. Wt: 215.094
InChI Key: ULAILKBWHOOVHP-LURJTMIESA-N
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Description

(1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine: is a chemical compound characterized by the presence of a bromine atom, a methyl group, and a pyridyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine typically involves the following steps:

    Methylation: The addition of a methyl group to the pyridyl ring.

    Amine Introduction: The incorporation of an amine group into the compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and methylation reactions, followed by purification processes to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution may result in the formation of a new compound with a different functional group.

Scientific Research Applications

(1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(4-chloro-2-methylphenyl)ethylamine
  • (1S)-1-(5-chloro-3-fluorophenyl)ethylamine
  • (1S)-1-(2,6-dichlorophenyl)propan-1-amine

Uniqueness

(1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine is unique due to the presence of the bromine atom and the specific positioning of the methyl group on the pyridyl ring. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(1S)-1-(5-bromo-4-methylpyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-5-3-8(6(2)10)11-4-7(5)9/h3-4,6H,10H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAILKBWHOOVHP-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC=C1Br)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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